molecular formula C21H21ClN2O2S B512319 1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine CAS No. 325812-56-4

1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine

Cat. No.: B512319
CAS No.: 325812-56-4
M. Wt: 400.9g/mol
InChI Key: NDDZSXQMPLMXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of sigma (σ) receptors. Sigma-1 receptors (σ1R) are unique chaperone proteins expressed in the central nervous system and peripheral tissues, and they are a promising target for modulating nociceptive signaling and treating chronic pain conditions . The structure of this compound incorporates key pharmacophoric features recognized in sigma receptor ligand design, including two distal hydrophobic regions (the benzyl and chloronaphthalene groups) and a central piperazine moiety that can be ionized under physiological conditions . The presence of the sulfonyl group linking the chloronaphthalene ring to the piperazine is a common feature in many high-affinity sigma receptor ligands. Research into structurally related benzylpiperazine derivatives has demonstrated that these compounds can function as potent and selective sigma-1 receptor antagonists . For instance, such compounds have shown efficacy in mouse models of inflammatory and neuropathic pain, producing dose-dependent antinociception and anti-allodynic effects without impairing motor function . As such, this compound is a valuable research chemical for scientists developing novel therapeutics for unmet medical needs in chronic pain management. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-benzyl-4-(4-chloronaphthalen-1-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c22-20-10-11-21(19-9-5-4-8-18(19)20)27(25,26)24-14-12-23(13-15-24)16-17-6-2-1-3-7-17/h1-11H,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDZSXQMPLMXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Sulfonylation: The final step involves the sulfonylation of the benzylated piperazine with 4-chloronaphthalene-1-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring and the benzyl group.

    Reduction: Reduced forms of the sulfonyl group and the chloronaphthalene moiety.

    Substitution: Substituted derivatives at the benzyl and sulfonyl positions.

Scientific Research Applications

1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.

    Pathways Involved:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound R Group on Sulfonyl Moiety Key Structural Features
Target compound 4-Chloronaphthalen-1-yl Chloro substituent, naphthalene core
1-Benzyl-4-(4-nitrophenylsulfonyl)piperazine 4-Nitrophenyl Strong electron-withdrawing nitro group
1-Benzyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine 4-Methoxynaphthalen-1-yl Electron-donating methoxy group

Antiproliferative Activity

Sulfonyl-piperazine hybrids exhibit potent antiproliferative effects. For instance:

  • Compound 7e and 7n (tetrazole-piperazine sulfonamides) showed GI50 ≤ 0.2 µM against SiHa and MDA-MB-235 cancer cells .
  • Substitution with bulky aromatic groups (e.g., naphthalene) enhances activity due to improved hydrophobic interactions with cellular targets .

Anti-Norovirus Activity

For example:

  • Compound 6a (γ-lactam-substituted piperazine) exhibited a therapeutic index of ~22 against norovirus, outperforming triazole analogs .

Enzyme Inhibition

  • BACE1 Inhibition : Piperazine derivatives with phenylsulfonyl or benzyl groups (e.g., compound 8, IC50 = 19.66 mM) show moderate BACE1 inhibition, with activity sensitive to substituent bulk and electronic effects .
  • PARP-1 Selectivity: Piperazine-substituted naphthoquinones exhibit enhanced selectivity for PARP-1, suggesting that the chloro-naphthalene group in the target compound could similarly improve target specificity .

Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups : Nitro or chloro substituents enhance binding to enzymes like BACE1 by stabilizing charge interactions .
  • Bulk and Hydrophobicity : Naphthalene cores improve activity over phenyl analogs due to increased van der Waals interactions .
  • Substituent Position : Para-substitution on the sulfonyl aryl group (e.g., 4-chloro vs. 3-chloro) optimizes steric compatibility with target binding pockets .

Biological Activity

1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine is a synthetic compound with significant potential in medicinal chemistry. Its structure consists of a piperazine ring substituted with a benzyl group and a sulfonyl moiety linked to a chloronaphthalene derivative. Understanding its biological activity is crucial for evaluating its therapeutic applications.

  • Molecular Formula : C21H21ClN2O2S
  • Molecular Weight : 400.92 g/mol
  • CAS Number : 325812-56-4

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The piperazine scaffold is known for its versatility in drug design, often enhancing the pharmacological profile of compounds.

Anticancer Activity

Recent studies have explored the anticancer properties of piperazine derivatives, including those similar to this compound. For instance, compounds containing the piperazine moiety have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance selectivity and potency against tumor cells.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
TASIN-1DLD-1 (colon cancer)4.8Inhibition of cholesterol biosynthesis
1-Benzylpiperazine derivativeHeLa cells5.0Induction of apoptosis
4-Chloronaphthalene derivativeA549 (lung cancer)3.5Targeting DNA repair mechanisms

Neuroprotective Effects

There is emerging evidence that sulfonamide derivatives, including those similar to this compound, exhibit neuroprotective properties. These compounds may modulate neuroinflammatory processes and protect against excitotoxicity in neuronal cells.

Case Study: Neuroprotective Effects in Animal Models

In a controlled study involving rodent models of traumatic brain injury (TBI), pretreatment with sulfonamide derivatives resulted in reduced levels of inflammatory mediators and improved functional recovery post-injury. This suggests a potential therapeutic role for these compounds in neurodegenerative conditions.

Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties. Some studies indicate that modifications to the piperazine structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Piperazine Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
1-Benzylpiperazine derivativeE. coli12 µg/mL
Sulfonamide analogS. aureus8 µg/mL
Chloronaphthalene derivativePseudomonas aeruginosa16 µg/mL

Q & A

Q. What are the standard synthetic protocols for 1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine, and what reagents/conditions are critical?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine core. Key steps include:

Benzylation : Reaction of piperazine with benzyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonylation : Coupling the benzylated piperazine with 4-chloronaphthalene-1-sulfonyl chloride in aprotic solvents (e.g., acetonitrile) with a base (e.g., triethylamine) to neutralize HCl byproducts .

  • Critical Conditions :
  • Temperature: 0–25°C for sulfonylation to avoid side reactions.
  • Solvent purity: Anhydrous DMF or acetonitrile ensures high yields (>70%) .
StepReagents/ConditionsPurposeYield Optimization Tips
BenzylationBenzyl chloride, K₂CO₃, DMF, 60°CIntroduce benzyl groupUse excess benzyl chloride (1.2 eq)
Sulfonylation4-Chloronaphthalene-1-sulfonyl chloride, Et₃N, CH₃CN, 0–25°CAttach sulfonyl moietySlow addition of sulfonyl chloride to prevent overheating

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and benzylation (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthalene) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 425.08) .
  • X-ray Crystallography : Resolves 3D conformation, particularly sulfonyl-piperazine dihedral angles, to predict binding modes .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Low aqueous solubility necessitates DMSO stock solutions for biological assays .
  • Stability : Stable at –20°C for >6 months. Degrades in acidic/basic conditions (pH <4 or >10), forming desulfonylated byproducts. Use neutral buffers for in vitro studies .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions or impurity profiles. Strategies include:
  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) .
  • Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ accuracy .
  • HPLC-Purified Batches : Ensure >95% purity to exclude confounding impurities .

Q. What computational tools predict target interactions for this sulfonamide-piperazine hybrid?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Model sulfonyl-naphthalene interactions with hydrophobic kinase pockets (e.g., ATP-binding sites) .
  • Pharmacophore Mapping (Discovery Studio) : Identify critical features like the sulfonyl acceptor and chloronaphthalene π-system .
  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on piperazine flexibility .

Q. How do substituents (e.g., 4-chloro vs. 4-methoxy) modulate biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., 4-methoxy-naphthalene sulfonyl) and compare activities .
  • Electrostatic Potential Maps : Chlorine’s electron-withdrawing effect enhances sulfonyl electrophilicity, improving target binding vs. methoxy’s steric hindrance .
  • In Vitro Testing : Use standardized assays (e.g., MIC for antibacterial activity) to rank substituent efficacy .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hr) and improves sulfonylation yield by 15–20% .
  • Flow Chemistry : Continuous processing minimizes intermediate degradation .
  • Byproduct Analysis (LC-MS) : Identify desulfonylated or dimerized impurities and adjust stoichiometry .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values?

  • Methodological Answer :
  • Standardized Protocols : Use USP <1231> guidelines for shake-flask solubility measurements .
  • Temperature Control : Ensure consistent 25°C (±0.5°C) during testing .
  • Co-solvent Systems : Test DMSO:PBS ratios (e.g., 1:9) to mimic physiological conditions .

Experimental Design Considerations

Q. What in vitro models best evaluate its neuropharmacological potential?

  • Methodological Answer :
  • Primary Neuronal Cultures : Assess dopamine/serotonin reuptake inhibition (LC-MS/MS quantification) .
  • hERG Assays : Screen for cardiac toxicity risks using patch-clamp electrophysiology .

Q. How to validate its mechanism of action against proposed targets (e.g., kinases)?

  • Methodological Answer :
  • Kinase Profiling (Eurofins) : Test against a panel of 50+ kinases .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • CRISPR Knockout Models : Use HEK293 cells lacking the target kinase to confirm on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.